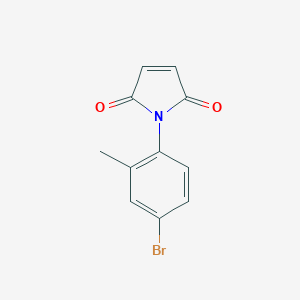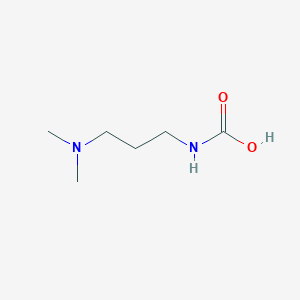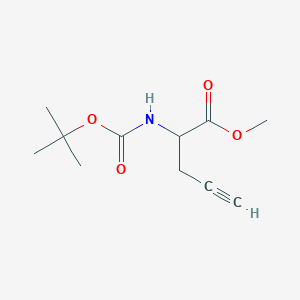
4-Bromo-3'-fluoro-4'-methoxybenzophenone
Übersicht
Beschreibung
4-Bromo-3'-fluoro-4'-methoxybenzophenone (BFP) is an organic compound that is widely used in various scientific fields. It is an important reagent used in the synthesis of other organic compounds, and is also used in the preparation of polymers, dyes, and pharmaceuticals. BFP has been used in a variety of laboratory experiments and studies, and has been found to exhibit a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study presents a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound related to the chemical structure of interest, highlighting its utility in manufacturing non-steroidal anti-inflammatory materials. The research outlines an efficient synthesis process that could potentially be applied to related compounds like 4-Bromo-3'-fluoro-4'-methoxybenzophenone, emphasizing the importance of such intermediates in pharmaceutical manufacturing (Qiu et al., 2009).
Environmental and Safety Considerations : Another study reviews the occurrence of novel brominated flame retardants, including derivatives of brominated compounds, in various environments. This research is critical for understanding the environmental impact and safety concerns associated with the use of brominated compounds in manufacturing and their potential risks (Zuiderveen et al., 2020).
Analytical Methods for Antioxidant Activity : A comprehensive review on analytical methods used in determining antioxidant activity discusses the importance of phenolic compounds in various fields. This review could provide insights into methods for assessing the antioxidant properties of compounds like this compound, potentially relevant in food science and pharmacology (Munteanu & Apetrei, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUMLKAJACJMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373672 | |
| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161581-93-7 | |
| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)





![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)




